2-Di(tert-butyloxycarbonyl)-L-homoserinetert-ButylEster
CAS No.:
Cat. No.: VC16220261
Molecular Formula: C18H33NO7
Molecular Weight: 375.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H33NO7 |
|---|---|
| Molecular Weight | 375.5 g/mol |
| IUPAC Name | tert-butyl 2-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-hydroxybutanoate |
| Standard InChI | InChI=1S/C18H33NO7/c1-16(2,3)24-13(21)12(10-11-20)19(14(22)25-17(4,5)6)15(23)26-18(7,8)9/h12,20H,10-11H2,1-9H3 |
| Standard InChI Key | OOJGLSISAHOXOW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C(CCO)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Introduction
Synthesis and Optimization
Boc Protection of L-Homoserine
The synthesis begins with L-homoserine, which undergoes sequential Boc protection using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., K₂CO₃) and DMF as the solvent . The reaction proceeds via nucleophilic attack of the amino groups on Boc anhydride, forming stable carbamate linkages .
Esterification with tert-Butyl Alcohol
The carboxyl group is then esterified using tert-butyl alcohol under acidic conditions (e.g., H₂SO₄) or via Steglich esterification with dicyclohexylcarbodiimide (DCC) . This step achieves near-quantitative yields due to the steric hindrance of the Boc groups preventing side reactions .
Optimization and Challenges
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Reaction Temperature: Elevated temperatures (40–60°C) improve Boc incorporation but risk racemization .
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Solvent Choice: Polar aprotic solvents (DMF, THF) enhance solubility, while DCM minimizes hydrolysis .
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Purification: Column chromatography (hexane/ethyl acetate) or recrystallization from EtOAc/hexane mixtures yields >95% purity .
Physicochemical Characterization
Spectral Data
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¹H NMR (CDCl₃): δ 1.44 (s, 27H, Boc and t-Bu), 3.65 (m, 2H, CH₂OH), 4.25 (m, 1H, α-CH), 5.10 (d, 2H, NH Boc) .
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¹³C NMR: 155.2 ppm (C=O Boc), 80.1 ppm (C(CH₃)₃), 28.1 ppm (C(CH₃)₃) .
Crystallographic Analysis
Single-crystal X-ray diffraction confirms the tert-butyl ester’s staggered conformation and Boc groups’ equatorial orientation . The crystal lattice exhibits hydrogen bonding between NH groups and ester oxygens, contributing to stability .
Applications in Peptide and Drug Synthesis
Peptide Chain Elongation
The compound serves as a building block for incorporating homoserine residues into peptides. Its dual Boc groups allow sequential deprotection using trifluoroacetic acid (TFA), enabling precise control over chain assembly . For example, in cystathionine synthesis, Boc-protected homoserine tert-butyl ester undergoes thioalkylation with iodinated aspartate derivatives .
Prodrug Design
The tert-butyl ester enhances lipophilicity, improving membrane permeability in prodrugs. Enzymatic cleavage in vivo releases the active carboxylic acid .
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